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Compound of Interest

Compound Name: 2-Chloro-phenyl-oxo-acetic acid
CAS No.: 26118-14-9
Cat. No.: B1365381
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Executive Summary

2-Chloro-phenyl-oxo-acetic acid (CAS: 26118-14-9), also known as 2-chlorophenylglyoxylic
acid, serves as a critical electrophilic scaffold in the synthesis of modern crop protection
agents. Its unique 1,2-dicarbonyl motif combined with the ortho-chloro steric handle makes it
an indispensable building block for two major agrochemical classes:

« Strobilurin Fungicides: It acts as the precursor to the

-methoxyiminoacetate pharmacophore, the toxophore responsible for inhibiting mitochondrial
respiration in fungi.

+ Mandelic Acid Herbicides: Through asymmetric reduction, it yields chiral 2-chloromandelic
acid, a key intermediate for amide-based herbicides and plant growth regulators (auxin

mimics).
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This guide provides a rigorous, field-validated protocol for converting this acid into a bioactive
methoxyimino-ester scaffold, alongside mechanistic insights and safety protocols.

Chemical Profile & Reactivity

The reactivity of 2-chloro-phenyl-oxo-acetic acid is defined by the interplay between the
electron-withdrawing

-keto group and the ortho-chloro substituent.

Property Data Relevance to Synthesis
CAS Number 26118-14-9 Identification
Formula CsHsCIOs MW: 184.58 g/mol
] ] Purity indicator (discoloration
Appearance White to pale yellow solid o o
implies oxidation)
) ) Process parameter for melt-
Melting Point 108-112 °C )
phase reactions
Strong acid; requires base for
pKa ~1.2 (Carboxyl), ~-6 (Ketone) N
nucleophilic attack
o ) Susceptible to nucleophilic
Electrophilicity High at C2 (Ketone)

addition (amines, hydrides)

Mechanistic Insight: The ortho-chloro group exerts a steric twist on the phenyl ring relative to
the glyoxylic moiety. This non-planar conformation prevents efficient

-stacking in crystal lattices but enhances solubility in organic solvents. Chemically, the electron-
withdrawing nature of the Cl atom (inductive effect,

) activates the

-carbonyl, making it highly reactive toward nucleophiles like hydroxylamine or hydride donors,
facilitating rapid condensation or reduction.

Application Workflow: Synthesis of Strobilurin
Pharmacophore
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The following protocol details the conversion of 2-chloro-phenyl-oxo-acetic acid into Methyl
(E)-2-(2-chlorophenyl)-2-(methoxyimino)acetate. This moiety mimics the natural product
Strobilurin A and is critical for fungicidal activity.

Experimental Logic (The "Why")

o Step 1 (Esterification): The carboxylic acid is protected as a methyl ester first to prevent
decarboxylation and to solubilize the intermediate for the subsequent oximation.

o Step 2 (Condensation): Reaction with methoxyamine hydrochloride introduces the nitrogen
functionality.

» Stereocontrol: The biological activity resides primarily in the (E)-isomer. The protocol utilizes
a thermodynamic equilibration step to maximize the E:Z ratio.

DOT Visualization: Reaction Pathway
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Figure 1: Synthetic pathway from the glyoxylic acid precursor to the bioactive (E)-oxime ether.

[1]

Detailed Protocol

Target: Synthesis of Methyl (E)-2-(2-chlorophenyl)-2-(methoxyimino)acetate (10 g scale).

Reagents & Equipment

e Precursor: 2-Chloro-phenyl-oxo-acetic acid (10.0 g, 54.2 mmol)

¢ Solvents: Methanol (anhydrous), Dichloromethane (DCM), Toluene.
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e Reagents: Thionyl chloride (SOCI2z) or H2SOa (cat.), Methoxyamine hydrochloride
(MeONHz2-HCI), Pyridine or Sodium Acetate.

o Equipment: 250 mL 3-neck RBF, Reflux condenser, Dean-Stark trap (optional), HPLC (C18
column).

Step 1: Acid-Catalyzed Esterification

o Setup: Charge the 250 mL RBF with 10.0 g of 2-chloro-phenyl-oxo-acetic acid and 100 mL
of anhydrous Methanol.

o Catalyst Addition: Add 0.5 mL of conc. H2SOa4 dropwise with stirring.

o Reflux: Heat the mixture to reflux (65 °C) for 4—6 hours. Monitor via TLC (30%
EtOAc/Hexane) until the starting acid is consumed.

o Workup: Cool to room temperature. Concentrate in vacuo to remove excess MeOH. Dissolve
residue in 100 mL DCM, wash with sat. NaHCOs (2 x 50 mL) to neutralize acid traces, then
brine. Dry over MgSOa4 and concentrate.

o Checkpoint: Yield should be >90%. Product is a clear to yellowish oil (Methyl 2-
chlorophenylglyoxylate).

Step 2: Condensation with Methoxyamine

o Solution Prep: Dissolve the crude ester (approx. 10.5 g) in 80 mL of Methanol.
» Reagent Addition: Add Methoxyamine hydrochloride (1.2 equiv, ~5.4 g).
» Base Addition: Add Pyridine (2.5 equiv) dropwise to scavenge HCI.

o Note: Pyridine is preferred over inorganic bases here to maintain a homogeneous phase,
which improves stereoselectivity.

e Reaction: Stir at 60 °C for 8 hours.

o Critical: Higher temperature favors the thermodynamic (E)-isomer. At room temperature, a
significant amount of (Z)-isomer forms.
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e Quench: Pour reaction mixture into ice-water (200 mL) and extract with Ethyl Acetate (3 x 50
mL).

e Purification: The crude oil contains a mixture of E/Z isomers.

o Isomerization (Optional): If Z-isomer > 10%, reflux the crude in Toluene with a catalytic
amount of iodine or HCI gas for 2 hours to equilibrate to the E-form.

o Isolation: Flash chromatography (Hexane/EtOAc 9:1) or crystallization from cold hexanes.

Stpp 3 Analyfiral \/alidatian

Test Expected Result Acceptance Criteria

Single peak at RT ) )
HPLC ] ] Purity > 98%, Z-isomer < 2%
corresponding to E-isomer

OMe singlet at ~4.05 ppm (E- Distinct shift from Z-isomer

1H-NMR (CDCIs) ,
isomer) (~3.95 ppm)

IR C=N stretch at ~1610 cm~! Absence of broad OH stretch

Secondary Application: Asymmetric Reduction

For herbicide synthesis, the keto group is reduced to a chiral hydroxyl group.
Protocol Summary:
o Reagents: NaBH4 (Racemic) or Ketoreductase (KRED) enzymes (Enantioselective).

» Condition: React 2-chloro-phenyl-oxo-acetic acid with KRED/NADH in phosphate buffer
(pH 7) at 30 °C.

o Outcome: Yields (S)-2-chloromandelic acid with >99% ee. This is a direct precursor to amide
herbicides.

DOT Visualization: Biocatalytic Workflow
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Cofactor Recycling
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Figure 2: Enzymatic reduction workflow for herbicide intermediate synthesis.

Safety & Handling (E-E-A-T)
» Corrosivity: 2-Chloro-phenyl-oxo-acetic acid is corrosive to skin and eyes. Wear nitrile

gloves, safety goggles, and a face shield.

o Sensitization: Halogenated glyoxylates are potent skin sensitizers. All weighing must be
done in a fume hood.

» Thermal Stability: Avoid heating the dry acid above 140 °C as decarboxylation to 2-
chlorobenzaldehyde (a lachrymator) may occur.

o Waste: Aqueous waste from oximation contains pyridine and methoxyamine; segregate as
hazardous organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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